Dimethylheptylpyran (DMHP, CAS 32904-22-6), also known by its historical military designation EA-2233, is a highly lipophilic, synthetic structural analog of Δ9-tetrahydrocannabinol (THC). Characterized by the substitution of THC’s 3-pentyl chain with a branched 3-(1,2-dimethylheptyl) chain, DMHP functions as an exceptionally potent agonist at the CB1 receptor . In procurement and laboratory contexts, DMHP is primarily sourced as an ultra-high-potency reference standard, a long-acting pharmacological tool, or a stereochemically complex scaffold for advanced Structure-Activity Relationship (SAR) studies. Its extreme potency, extended biological half-life, and unique physiological profile make it a critical material for specialized neuropharmacological research and forensic toxicology, where standard phytocannabinoids lack the necessary binding affinity or metabolic stability [1].
Substituting DMHP with natural Δ9-THC or other unbranched synthetic cannabinoids fundamentally compromises assay design when extreme receptor saturation or prolonged duration of action is required. The standard 3-pentyl chain of THC is susceptible to relatively rapid metabolic degradation, limiting its utility in longitudinal in vivo studies or extended cell-based assays where frequent re-dosing introduces experimental artifacts. Furthermore, natural THC lacks the stereochemical diversity—existing primarily as a single (-)-trans isomer—needed to systematically probe the axial and equatorial spatial constraints of the CB1 receptor binding pocket [1]. For researchers requiring profound hypotensive or sedative models without the immediate hallucinogenic confounds seen at equieffective THC doses, standard cannabinoids fail to provide the necessary physiological separation, making DMHP structurally and functionally irreplaceable [2].
The substitution of the pentyl chain with a 1,2-dimethylheptyl group dramatically enhances the lipophilicity and receptor affinity of DMHP compared to natural Δ9-THC. In biological models, DMHP demonstrates a 60- to 512-fold increase in biological activity relative to THC. The most active stereoisomer of DMHP (EA-2233-2) exhibits an active dose threshold as low as 0.5–2.8 μg/kg in humans, establishing it as an ultra-potent CB1 agonist [1].
| Evidence Dimension | Biological activity and in vivo potency threshold |
| Target Compound Data | 60-512x higher activity; active dose 0.5–2.8 μg/kg |
| Comparator Or Baseline | Δ9-THC (baseline standard) |
| Quantified Difference | Up to 512-fold increase in biological potency |
| Conditions | In vivo models and historical human pharmacological assessments |
Procurement of DMHP is essential for assays requiring ultra-low-concentration receptor activation or trace-level detection standards where standard THC lacks sufficient affinity.
The branched side chain of DMHP confers significant resistance to oxidative metabolism, resulting in a substantially extended biological half-life. While the acute effects of THC typically dissipate within 2 to 6 hours, DMHP exhibits an elimination half-life of 20 to 39 hours . Furthermore, its primary active metabolite, 11-hydroxy-DMHP, persists with a half-life exceeding 48 hours, providing a vastly extended window of pharmacological activity [1].
| Evidence Dimension | Elimination half-life |
| Target Compound Data | 20–39 hours (parent compound), >48 hours (active metabolite) |
| Comparator Or Baseline | Δ9-THC (typical acute effect duration 2-6 hours) |
| Quantified Difference | Approximately 10-fold extension in duration of action |
| Conditions | In vivo pharmacokinetic monitoring |
The extended stability of DMHP makes it the preferred agonist for longitudinal studies and prolonged cellular assays where frequent re-dosing of standard cannabinoids would introduce experimental artifacts.
Unlike natural Δ9-THC, which is predominantly isolated as a single (-)-trans stereoisomer, DMHP possesses three stereocenters, yielding eight distinct stereoisomers[1]. The resolution of these isomers (historically designated EA-2233-1 through EA-2233-8) allows researchers to isolate specific enantiomeric effects. This stereochemical complexity provides a critical tool for mapping the spatial constraints of cannabinoid receptors, as the potency varies significantly depending on the axial versus equatorial configurations of the chiral centers[2].
| Evidence Dimension | Stereoisomeric availability for receptor mapping |
| Target Compound Data | 8 distinct stereoisomers available for resolution |
| Comparator Or Baseline | Natural Δ9-THC (1 primary isomer) |
| Quantified Difference | 8-fold increase in stereochemical variants for SAR |
| Conditions | Receptor binding pocket mapping and crystallographic studies |
Buyers conducting advanced in silico docking validation or structural biology require DMHP's stereoisomeric library to precisely define CB1/CB2 receptor interactions.
DMHP demonstrates a unique pharmacological profile by inducing profound orthostatic hypotension and sedation at doses well below its hallucinogenic threshold. At doses of 1-2 μg/kg, DMHP triggers severe hypotensive responses, whereas equieffective doses of THC typically induce parallel or preceding psychotropic effects . This distinct separation allows for the targeted study of cannabinoid-induced cardiovascular and sedative effects with minimized central psychological confounds [1].
| Evidence Dimension | Dose threshold for hypotension vs. psychotropic effects |
| Target Compound Data | Severe hypotension occurs at sub-hallucinogenic doses (1-2 μg/kg) |
| Comparator Or Baseline | Δ9-THC (psychotropic and physiological effects overlap) |
| Quantified Difference | Disproportionately stronger hypotensive/sedative profile at low doses |
| Conditions | Preclinical and historical human physiological assessments |
DMHP is the optimal selection for researchers developing models of cannabinoid-mediated cardiovascular depression or testing peripheral CB1 antagonists.
Utilizing DMHP's 60- to 512-fold greater potency than THC to achieve receptor saturation at trace concentrations, making it the ideal reference standard for competitive binding assays and high-throughput screening of novel cannabinoid antagonists.
Leveraging DMHP's 20-39 hour half-life to maintain stable agonist concentrations in prolonged in vivo or cell-based models, eliminating the need for continuous infusion or repeated dosing required by standard THC .
Employing the eight distinct stereoisomers of DMHP to probe the axial and equatorial binding preferences of the CB1 and CB2 receptor pockets, supporting rational drug design and in silico docking validation [1].
Using low-dose DMHP (1-2 μg/kg) to induce reliable orthostatic hypotension and sedation in animal models, isolating peripheral and autonomic cannabinoid effects from overwhelming central psychotropic responses .